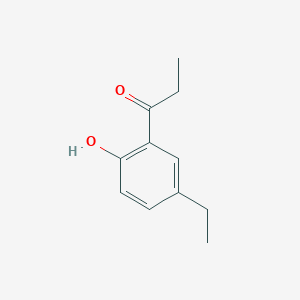

2-乙氧基环戊酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-Ethoxycyclopentan-1-one is a chemical compound that is not directly mentioned in the provided papers. However, the papers do discuss related compounds and chemical reactions that can be associated with the synthesis and properties of cyclopentanone derivatives and related structures. For instance, the synthesis of bicyclo[3.3.0]oct-6-en-2-one, a building block for polycyclopentanoid natural products, is achieved through a palladium-catalyzed cyclopropanation and lithium iodide-promoted vinylcyclopropane rearrangement .

Synthesis Analysis

The synthesis of related cyclopentanone derivatives involves various strategies. For example, the one-pot synthesis of ethyl 1-hydroxycyclopentanecarboxylates is developed through cycloalumination of terminal olefins, followed by reaction with diethyl oxalate and acid hydrolysis . Additionally, enantiomerically pure 2-alkoxy-1-ethynylcyclopropanes are synthesized from glycidol derivatives, which are then used in the synthesis of bicyclo[3.3.0]oct-1-en-3-ones .

Molecular Structure Analysis

The molecular structure of cyclopentanone derivatives is characterized by the presence of a five-membered ring. The papers provided do not directly analyze the molecular structure of 2-ethoxycyclopentan-1-one, but they do discuss the synthesis and properties of related compounds, which suggests that similar analytical techniques such as IR, NMR spectroscopy, and mass spectrometry could be used to elucidate the structure .

Chemical Reactions Analysis

The chemical reactions involving cyclopentanone derivatives are diverse. The synthesis of bicyclo[3.3.0]oct-6-en-2-one involves a vinylcyclopropane-cyclopentene rearrangement , while the synthesis of ethyl 1-hydroxycyclopentanecarboxylates includes cycloalumination and subsequent reactions . The synthesis of enantiomerically pure 2-alkoxy-1-ethynylcyclopropanes involves a diastereoselective γ-elimination and a Pauson-Khand reaction .

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclopentanone derivatives are influenced by their molecular structure. The papers discuss the synthesis of compounds that could have similar properties to 2-ethoxycyclopentan-1-one, such as the aminomethoxy derivatives of 1-ethylthiopentane, which are characterized by IR, NMR spectroscopy, and mass spectrometry . These compounds are tested for their antimicrobial properties, suggesting potential applications for cyclopentanone derivatives in medicinal chemistry.

科学研究应用

抗癌潜力

- 抑制致癌作用:已发现与 2-乙氧基环戊酮相关的化合物乙氧喹可以抑制大鼠中多环芳烃和黄曲霉毒素 B1 的致癌作用,展示了其在癌症研究和预防中的潜力 (Cabral & Neal, 1983)。

在植物生长调节中的作用

- 抑制植物中的乙烯作用:研究已发现 1-甲基环丙烯是植物中乙烯作用的抑制剂。这很重要,因为它突出了类似化合物在调节植物生长和成熟过程中的作用,适用于农业和植物学研究 (Blankenship & Dole, 2003)。

抗抑郁活性的神经化学特征

- 抗抑郁生化特征:与 2-乙氧基环戊酮相关的某些双环化合物已显示出具有预测抗抑郁活性的神经化学特征。这包括抑制单胺摄取和受体结合,而没有三环抗抑郁药典型的副作用,这对于开发新的心理健康治疗至关重要 (Muth 等人, 1986)。

在有机化学和合成中的应用

- 多环戊烷类天然产物的合成:2-乙氧基环戊酮等化合物用于合成复杂天然产物,展示了它们在有机合成和化学研究中的用途 (Hashimoto 等人, 1986)。

化学反应的探索

- 化学反应中的机理探针:与 2-乙氧基环戊酮在结构上相关的环丙基炔烃可用作化学反应中的机理探针,提供对乙烯基自由基和离子中间体的见解,这对于理解复杂的化学过程至关重要 (Gottschling 等人, 2005)。

安全和危害

- Hazard Statements : 2-Ethoxycyclopentan-1-one is classified as a hazardous substance . It may cause skin and eye irritation.

- Precautionary Measures : Handle with care, wear appropriate protective equipment, and work in a well-ventilated area.

未来方向

Research on 2-ethoxycyclopentan-1-one continues to explore its applications in organic synthesis, pharmaceuticals, and materials science. Investigating novel reactions and optimizing its synthesis pathways are essential for future advancements.

属性

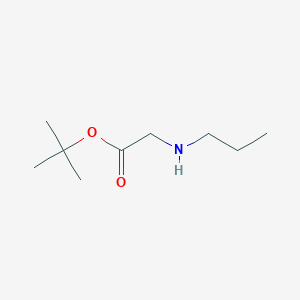

IUPAC Name |

2-ethoxycyclopentan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O2/c1-2-9-7-5-3-4-6(7)8/h7H,2-5H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVPDFYNNAVDCJM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1CCCC1=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70548823 |

Source

|

| Record name | 2-Ethoxycyclopentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70548823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Ethoxycyclopentan-1-one | |

CAS RN |

24065-81-4 |

Source

|

| Record name | 2-Ethoxycyclopentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70548823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5'-Bromo-[2,2'-bithiophene]-5-carbonitrile](/img/structure/B1283090.png)

![5'-Bromo-5-methyl-[2,2']bipyridinyl](/img/structure/B1283094.png)